Lipophilicity (XLogP) Benchmarking Against 4-Tetrazolyl and 3-Methoxy Benzoate Analogs
The target compound exhibits an XLogP of 4.1, representing a +2.3 log-unit increase in lipophilicity over the 4-(1H-tetrazol-1-yl)benzoate analog (XLogP 1.8) and a +1.6 log-unit increase over the 3-methoxybenzoate analog (LogP 2.5) [1][2][3]. This elevated lipophilicity is driven by the dual presence of ethoxy and isobutoxy substituents on the benzoate ring, which together add substantial hydrophobic surface area relative to the polar tetrazole ring or the single methoxy group [1]. An increase of 2.3 log units corresponds to approximately a 200-fold higher octanol-water partition coefficient, indicating markedly enhanced membrane partitioning potential [1][2].
| Evidence Dimension | Predicted lipophilicity (XLogP or LogP) |
|---|---|
| Target Compound Data | XLogP = 4.1 |
| Comparator Or Baseline | 4-Tetrazolyl analog: XLogP = 1.8; 3-Methoxy analog: LogP = 2.5 |
| Quantified Difference | ΔXLogP = +2.3 (vs tetrazolyl); ΔLogP ≈ +1.6 (vs 3-methoxy) |
| Conditions | Computed values from Kuujia (target and tetrazolyl analog) and Molaid (3-methoxy analog) databases; prediction method not harmonized across sources |
Why This Matters
This ~200-fold lipophilicity differential critically influences membrane permeability and nonspecific protein binding, making the target compound preferable for cell-based assays requiring passive diffusion while its more polar analogs may be better suited for aqueous solubility-limited applications.
- [1] Kuujia. Cas no 1038035-67-4 ([2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate). Computed Properties: XLogP = 4.1. https://ja.kuujia.com/cas-1038035-67-4.html View Source
- [2] Kuujia. Cas no 1031201-64-5 (2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl 4-(1H-tetrazol-1-yl)benzoate). Computed Properties: XLogP3 = 1.8. https://www.kuujia.com/cas-1031201-64-5.html View Source
- [3] Molaid. [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-methoxybenzoate. Computed Properties: LogP = 2.5. https://www.molaid.com/MS_3841284 View Source
